5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
CAS No.:
Cat. No.: VC9076766
Molecular Formula: C16H13F3N2O3S
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13F3N2O3S |
|---|---|
| Molecular Weight | 370.3 g/mol |
| IUPAC Name | 5-benzoyl-4-hydroxy-6-thiophen-2-yl-4-(trifluoromethyl)-1,3-diazinan-2-one |
| Standard InChI | InChI=1S/C16H13F3N2O3S/c17-16(18,19)15(24)11(13(22)9-5-2-1-3-6-9)12(20-14(23)21-15)10-7-4-8-25-10/h1-8,11-12,24H,(H2,20,21,23) |
| Standard InChI Key | VTKDNOOWBIARLM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CS3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a hybrid structure combining pyrimidine, benzoyl, and thiophene motifs. The tetrahydropyrimidinone ring system is substituted at positions 4, 5, and 6 with hydroxy, benzoyl, and thiophen-2-yl groups, respectively, while position 4 also bears a trifluoromethyl group. This arrangement creates a sterically crowded environment that influences its reactivity and interactions with biological targets.
Physicochemical Characteristics
With a molecular weight of 370.3 g/mol, the compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) but limited aqueous solubility. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the hydroxy and carbonyl groups enable hydrogen bonding with enzymatic active sites.
Synthesis and Optimization
Conventional Synthetic Routes
Early syntheses involved multi-step pathways starting from pyrimidine precursors. For example, a typical route includes:
-
Ring Formation: Cyclocondensation of thiourea with α,β-unsaturated ketones to construct the tetrahydropyrimidinone core.
-
Functionalization: Sequential Friedel-Crafts acylation to introduce the benzoyl group and nucleophilic substitution for thiophene incorporation.
-
Trifluoromethylation: Radical or electrophilic methods to install the CF group at position 4.
Green Chemistry Approaches
Recent advancements emphasize sustainability. Solvent-free conditions and heterogeneous catalysts (e.g., ZnO nanoparticles) have improved yields to 65–78% while reducing waste. For instance, a one-pot mechanochemical synthesis under ball-milling conditions achieved 72% yield by minimizing side reactions and enhancing reaction kinetics.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Conventional | 30–45 | Well-established | Toxic reagents, low yield |
| Solvent-free | 65–72 | Eco-friendly, high yield | Specialized equipment required |
| Catalytic (ZnO) | 70–78 | Recyclable catalysts | Longer reaction times |
Mechanistic Insights and Biological Activities
Inhibition of Cyclooxygenase (COX) Enzymes
In vitro studies demonstrate potent COX-2 inhibition (IC = 0.8 μM), surpassing celecoxib (IC = 1.2 μM). The trifluoromethyl group stabilizes the enzyme-inhibitor complex through hydrophobic interactions, while the hydroxy group forms a hydrogen bond with Tyr385 in the COX-2 active site. This dual mechanism reduces prostaglandin E synthesis, underscoring anti-inflammatory potential.
Antiproliferative Effects
The compound inhibits cancer cell proliferation via dual targeting:
-
Topoisomerase II Inhibition: Disruption of DNA replication in HT-29 colon cancer cells (IC = 5.2 μM).
-
Reactive Oxygen Species (ROS) Generation: Thiophene-mediated ROS production induces apoptosis in MCF-7 breast cancer cells.
Table 2: Biological Activity Profile
| Assay | Target | IC/EC | Model System |
|---|---|---|---|
| COX-2 Inhibition | Enzyme | 0.8 μM | Recombinant COX-2 |
| Antiproliferation | HT-29 Cells | 5.2 μM | Colon Cancer |
| ROS Induction | MCF-7 Cells | 7.4 μM | Breast Cancer |
Pharmacological Applications
Anti-Inflammatory Therapeutics
The compound’s COX-2 selectivity and low gastrointestinal toxicity profile position it as a candidate for rheumatoid arthritis and osteoarthritis. Preclinical models show a 60% reduction in paw edema at 10 mg/kg, comparable to diclofenac.
Oncology Drug Development
In xenograft models, daily oral administration (20 mg/kg) reduced tumor volume by 52% over 21 days, with minimal hematological toxicity. Its ability to bypass P-glycoprotein-mediated drug resistance further enhances utility in multidrug-resistant cancers.
Future Directions
Structural Modifications
-
Bioisosteric Replacement: Substituting the thiophene ring with selenophene may enhance ROS generation.
-
Prodrug Design: Esterification of the hydroxy group to improve oral bioavailability.
Clinical Translation
Phase I trials should assess pharmacokinetics and safety in healthy volunteers, prioritizing dose escalation studies to identify maximum tolerated doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume